N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Inhibition of Photosynthetic Electron Transport
- Imramovský et al. (2011) described a series of compounds, including N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide, which were evaluated for their biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated the ability to inhibit photosynthetic electron transport in spinach chloroplasts, suggesting potential applications in agriculture and biological studies. This highlights their potential role in antimicrobial and antifungal therapies as well as in the understanding of photosynthesis mechanisms (Imramovský et al., 2011).
NR2B Subunit-Selective Antagonist of NMDA Receptor
- Borza et al. (2007) identified a derivative of this compound as a potent NR2B subunit-selective antagonist of the NMDA receptor. This suggests its potential application in the development of neuroprotective or neuromodulatory agents, particularly in the context of neurological disorders where NMDA receptor activity is implicated (Borza et al., 2007).
Potential for Binding Nucleotide Protein Targets
- Saeed et al. (2015) reported the synthesis of benzamide derivatives, including this compound, highlighting their potential to bind nucleotide protein targets. This implies possible applications in drug development, particularly in the design of new therapeutic agents that target specific proteins (Saeed et al., 2015).
Inhibitor of Histone Deacetylase 6
- Lee et al. (2013) discovered a compound structurally similar to this compound, which selectively inhibits histone deacetylase 6 (HDAC6) in vivo and in vitro. This suggests its potential use in epigenetic studies and in the treatment of cancers where HDAC6 is implicated (Lee et al., 2013).
Antimicrobial Agents
- Bikobo et al. (2017) synthesized derivatives including this compound and tested them for antimicrobial activity. Some of these molecules were found to be more potent than reference drugs against pathogenic strains, indicating their potential in antimicrobial therapy (Bikobo et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide are currently under investigation. Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can have downstream effects on various biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 23429 g/mol , which could influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. As a piperidine derivative, it’s likely to have significant pharmacological activity .
Properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-9,18,23H,10-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZDQSRXGIBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.